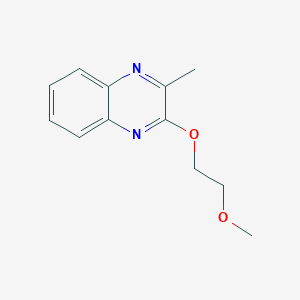

2-(2-methoxyethoxy)-3-methylquinoxaline

Description

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-12(16-8-7-15-2)14-11-6-4-3-5-10(11)13-9/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGACAXFGZVHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-3-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamine with a suitable diketone. One common method is the reaction of 2-(2-methoxyethoxy)aniline with 3-methyl-1,2-diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production of 2-(2-methoxyethoxy)-3-methylquinoxaline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product may involve recrystallization or chromatographic techniques to ensure the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyethoxy)-3-methylquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 2-(2-methoxyethoxy)-3-methylquinoxaline. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly HepG-2 (liver cancer) and MCF-7 (breast cancer) cells.

Structure-Activity Relationship (SAR)

The efficacy of 2-(2-methoxyethoxy)-3-methylquinoxaline and its analogs can be attributed to their structural characteristics. The presence of specific functional groups influences their biological activity. For example, modifications that enhance hydrophobic interactions or improve binding affinity to target proteins have been shown to increase cytotoxicity. A comparative analysis indicated that certain substitutions on the quinoxaline core significantly enhanced VEGFR-2 inhibitory activity, with IC50 values ranging from 2.6 nM to 5.4 nM .

In Silico Studies

In addition to experimental evaluations, in silico studies have been employed to predict the pharmacokinetic properties and toxicity profiles of these compounds. Molecular docking studies suggest that 2-(2-methoxyethoxy)-3-methylquinoxaline exhibits favorable binding modes similar to established drugs like sorafenib, indicating its potential as a lead compound in drug development .

Case Studies

Several case studies have documented the synthesis and evaluation of quinoxaline derivatives:

-

Study on VEGFR-2 Inhibition : A series of quinoxaline derivatives were synthesized and tested for their VEGFR-2 inhibitory activities. Among them, compounds 11e and 12k showed superior activity compared to sorafenib, a standard treatment for certain cancers .

Compound IC50 (nM) 11e 2.6 12k 2.9 Sorafenib 3.07 - Cytotoxicity Assessment : The cytotoxic effects were assessed using the MTT assay against HepG-2 and MCF-7 cell lines. Compounds demonstrated IC50 values ranging from 2.1 µM to 9.8 µM, indicating significant anticancer activity compared to traditional chemotherapeutics .

Mécanisme D'action

The mechanism of action of 2-(2-methoxyethoxy)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Comparison Based on Substituent Type and Position

The biological and chemical properties of quinoxaline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparative Analysis of 2-(2-Methoxyethoxy)-3-methylquinoxaline and Related Compounds

Key Observations:

- Methoxyethoxy vs. Methoxy Groups: The 2-methoxyethoxy group in the target compound improves water solubility compared to simpler methoxy or methyl substituents, as seen in 2,3-Dimethylquinoxaline .

- Functional Group Reactivity: The bromomethyl group in 6-Bromomethyl-2,3-dimethoxyquinoxaline allows for nucleophilic substitution, whereas the methoxyethoxy group in the target compound offers hydrogen-bonding capability, influencing receptor interactions .

- Carboxylic Acid vs. Ester Functionality: 3-Methylquinoxaline-2-carboxylic acid serves as a precursor for amide synthesis, but the esterified methoxyethoxy group in the target compound may reduce metabolic degradation .

Antimicrobial Activity:

- 2-(2-Methoxyethoxy)-3-methylquinoxaline exhibits broader-spectrum antimicrobial activity compared to 2,3-Dimethylquinoxaline, likely due to its polar methoxyethoxy group enhancing membrane penetration .

- Olaquindox (a related quinoxaline derivative with an oxyquinoxaline core) shows potent growth-promoting antimicrobial effects in livestock but has higher toxicity, limiting human use .

Antitumor Potential:

- The target compound’s methoxyethoxy group may mimic ethylene glycol chains in kinase inhibitors, enabling selective binding to tumor-associated proteins. This contrasts with Quinocetone, which has cytotoxic properties but lacks substituents for targeted delivery .

Physicochemical Properties

- Solubility: The methoxyethoxy group increases aqueous solubility (logP ~1.8) compared to 2,3-Dimethylquinoxaline (logP ~2.5) .

- Thermal Stability : Methyl and methoxyethoxy substituents enhance thermal stability (decomposition >250°C) relative to N-oxide derivatives, which are prone to redox degradation .

Q & A

Basic: What are the standard synthetic routes for 2-(2-methoxyethoxy)-3-methylquinoxaline, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves condensation of 1,2-diketones with o-phenylenediamine derivatives under acidic or catalytic conditions. For example:

- Step 1: React 3-methylquinoxaline-2-carboxylic acid with 2-methoxyethanol via esterification using a coupling agent (e.g., DCC/DMAP) to introduce the methoxyethoxy group .

- Step 2: Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.

- Optimization: Monitor reaction progress via TLC or HPLC. Recrystallization from ethanol/water mixtures improves purity (>95% by NMR) .

Basic: Which spectroscopic techniques are most effective for characterizing 2-(2-methoxyethoxy)-3-methylquinoxaline?

Methodological Answer:

- 1H/13C NMR: Assign methoxyethoxy protons (δ ~3.4–3.8 ppm) and quinoxaline aromatic protons (δ ~7.5–8.5 ppm). Compare with computed spectra (DFT) for validation .

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]+) and detect impurities .

- X-ray Crystallography: For solid-state structure confirmation, though low crystal quality may require repeated recrystallization .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for quinoxaline derivatives?

Methodological Answer:

Discrepancies may arise from assay conditions or cell line variability. To address this:

- Dose-Response Studies: Test the compound across a wide concentration range (nM–µM) in multiple cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Validation: Use siRNA knockdown or competitive binding assays to confirm target specificity (e.g., kinase inhibition) .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50 normalized to positive controls) .

Advanced: What strategies mitigate challenges in regioselective substitution of the quinoxaline ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups: Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 6-position to direct substitution to the 3-position .

- Catalytic Systems: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization .

- Computational Modeling: Predict reactive sites using Fukui indices or molecular electrostatic potential maps .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay in cancer cell lines (48–72 hr exposure) with cisplatin as a positive control .

- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) at 10 µM compound concentration .

Advanced: How can computational tools enhance reaction design for quinoxaline derivatives?

Methodological Answer:

- Retrosynthesis Planning: Use AI platforms (e.g., ICReDD) to propose routes based on Pistachio and Reaxys reaction databases .

- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with mutagenesis data .

- DFT Calculations: Optimize transition states for key steps (e.g., cyclization) to predict yields and regioselectivity .

Basic: What safety protocols are essential when handling 2-(2-methoxyethoxy)-3-methylquinoxaline?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use a fume hood during synthesis to avoid inhalation of vapors (flash point >100°C) .

- Waste Disposal: Collect organic waste in sealed containers for incineration; avoid aqueous release due to potential ecotoxicity .

Advanced: How can researchers address low yields in multi-step syntheses of methoxyethoxy-substituted quinoxalines?

Methodological Answer:

- Intermediate Stabilization: Protect reactive groups (e.g., amines with Boc) to prevent side reactions .

- Catalyst Screening: Test Pd/Cu or photoredox catalysts for challenging C-O coupling steps .

- Process Optimization: Use DOE (Design of Experiments) to balance temperature, solvent polarity, and stoichiometry .

Basic: What analytical methods validate the stability of 2-(2-methoxyethoxy)-3-methylquinoxaline under storage?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- LC-MS/MS: Detect hydrolytic byproducts (e.g., quinoxaline-2-carboxylic acid) .

- Guidelines: Store at –20°C under argon in amber vials to prevent oxidation .

Advanced: What methodologies elucidate the structure-activity relationship (SAR) of methoxyethoxy substituents?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with varying alkoxy chain lengths (e.g., ethoxy vs. propoxy) and test bioactivity .

- Pharmacophore Mapping: Use MOE or Schrödinger Suite to identify critical hydrogen-bonding and hydrophobic interactions .

- In Vivo PK/PD: Correlate substituent lipophilicity (logP) with bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.